Cas no 735331-54-1 ([4-(3,4-Dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate)
![[4-(3,4-Dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate structure](https://www.kuujia.com/scimg/cas/735331-54-1x500.png)
735331-54-1 structure
Product name:[4-(3,4-Dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate
[4-(3,4-Dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate Chemical and Physical Properties
Names and Identifiers
-
- JYL-1413
- [4-(3,4-dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate
- BDBM50383614
- 73531-54-1
- CHEMBL2029635
- JYL 1413
- DTXSID10471909
- 735331-54-1
- [4-(3,4-Dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate
-
- Inchi: 1S/C26H37N3O4S2/c1-18-7-8-20(15-19(18)2)9-14-23(17-33-24(30)26(3,4)5)28-25(34)27-16-21-10-12-22(13-11-21)29-35(6,31)32/h7-8,10-13,15,23,29H,9,14,16-17H2,1-6H3,(H2,27,28,34)
- InChI Key: DOXBZTLQXVYVLX-UHFFFAOYSA-N
- SMILES: S=C(NCC1C=CC(=CC=1)NS(C)(=O)=O)NC(COC(C(C)(C)C)=O)CCC1C=CC(C)=C(C)C=1
Computed Properties
- Exact Mass: 519.22254902g/mol
- Monoisotopic Mass: 519.22254902g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 12
- Complexity: 783
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 137
- Surface Charge: 0
- XLogP3: 4.8
- Tautomer Count: 3
Experimental Properties
- Color/Form: Not available
- Solubility: Not available
[4-(3,4-Dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-202192A-5 mg |
JYL-1413, |
735331-54-1 | 5mg |
¥3,008.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202192-1mg |
JYL-1413, |
735331-54-1 | 1mg |
¥1504.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202192-1 mg |
JYL-1413, |
735331-54-1 | 1mg |
¥1,504.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202192A-5mg |
JYL-1413, |
735331-54-1 | 5mg |
¥3008.00 | 2023-09-05 |
[4-(3,4-Dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate Related Literature
-
Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
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Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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